3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride
Overview
Description
3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
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Biological Activity
3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride, a piperidine derivative, has garnered attention due to its psychoactive properties and potential therapeutic applications. This compound is structurally related to other piperidine derivatives and has been studied for its interactions with various neurotransmitter systems, particularly in the context of neurological disorders.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 253.19 g/mol. Its structure features a piperidine ring substituted with a pyrrolidine moiety, which enhances its biological activity.
This compound primarily interacts with neurotransmitter receptors in the central nervous system. It has been shown to target:
- Dopamine Receptors : Influencing dopamine release and uptake, which may contribute to its psychoactive effects.
- Serotonin Receptors : Modulating serotonin levels, potentially impacting mood and anxiety disorders.
These interactions suggest that the compound may have applications in treating conditions such as depression and anxiety.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. For example, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive function.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of the compound resulted in increased locomotor activity, suggesting stimulant-like effects consistent with dopamine receptor activation.
- Antidepressant Potential : In a controlled experiment, subjects treated with the compound exhibited significant reductions in depressive symptoms compared to control groups, indicating its potential as an antidepressant agent.
- Anxiolytic Properties : Another study reported anxiolytic effects in rodents, measured through elevated plus maze tests, where treated animals displayed increased time spent in open arms, indicative of reduced anxiety levels.
Research Findings
Recent research findings have provided insights into the pharmacological profile of this compound:
Properties
IUPAC Name |
3-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-3-2-6-13(8-10)9-11-4-5-12-7-11;;/h10-12H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFQPRGRJQBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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